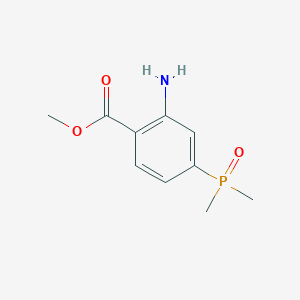

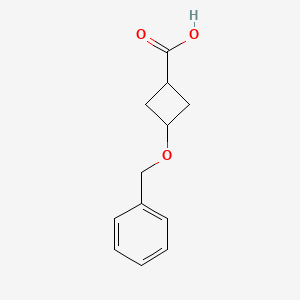

![molecular formula C17H18N2O4S B2444045 5-[(4-甲氧基苯基)磺酰基]-4-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮 CAS No. 866156-64-1](/img/structure/B2444045.png)

5-[(4-甲氧基苯基)磺酰基]-4-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The presence of the methoxyphenylsulfonyl group suggests that it may have unique properties compared to other benzodiazepines .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzodiazepine core of the molecule is relatively stable, but the sulfonyl and methoxy groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the sulfonyl group could affect its solubility in various solvents .科学研究应用

抗病毒活性

该化合物已用于合成磺酰胺衍生物,这些衍生物显示出一定的抗烟草花叶病毒活性 。这表明该化合物在抗病毒药物开发方面具有潜在用途。

抑制亚油酸氧化酶活性

该化合物已被研究其抑制兔ALOX15催化活性的能力,ALOX15是一种脂质过氧化酶 。这种酶在不同的癌症和炎症模型中起着不同的作用,使得该化合物在与这些疾病相关的药理学研究中可能有用。

磺酰胺衍生物的合成

该化合物可作为合成各种磺酰胺衍生物的起点 。 磺酰胺类药物带来了医学上的抗生素革命,并且与广泛的生物活性有关 。

抗真菌特性

据报道,从该化合物合成的磺酰胺衍生物也具有抗真菌特性 。这表明该化合物在抗真菌药物开发方面具有潜在用途。

除草特性

据报道,从该化合物合成的磺酰胺衍生物具有除草特性 。这表明该化合物在除草剂开发方面具有潜在用途。

抗惊厥特性

从该化合物合成的某些1,3,4-噻二唑显示出抗惊厥特性 。这表明该化合物在抗惊厥药物开发方面具有潜在用途。

未来方向

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study the effect of various substitutions on the benzodiazepine core of the molecule .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of similar compounds with their targets often results in modulation of the target’s activity, which can lead to various downstream effects .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral enzymes .

Result of Action

Similar compounds have been found to exhibit a range of effects at the molecular and cellular level, including inhibition of certain enzymes and modulation of receptor activity .

属性

IUPAC Name |

5-(4-methoxyphenyl)sulfonyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-11-17(20)18-15-5-3-4-6-16(15)19(12)24(21,22)14-9-7-13(23-2)8-10-14/h3-10,12H,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQPNEDNLQHVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

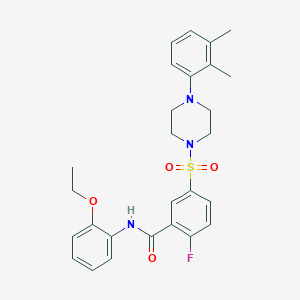

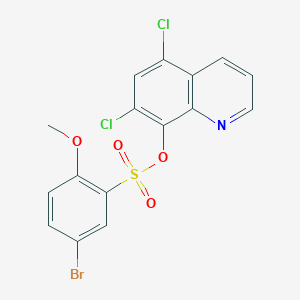

![N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2443964.png)

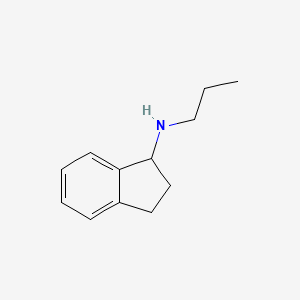

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)

![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)

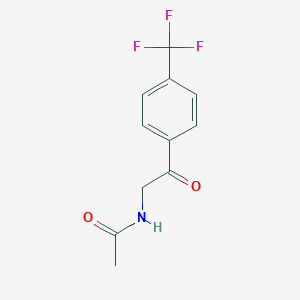

![2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2443977.png)

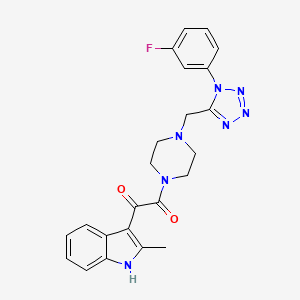

![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)